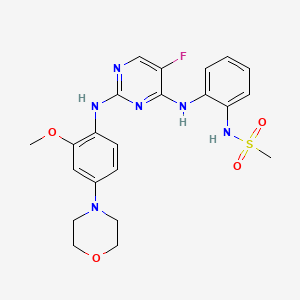

EPZ005687

Overview

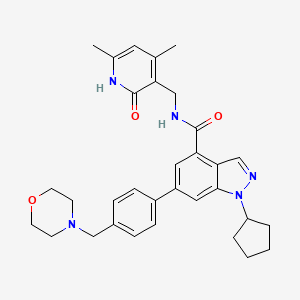

Description

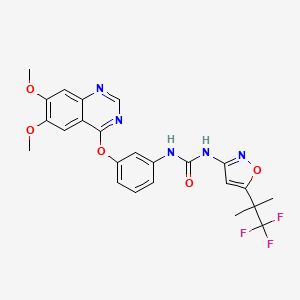

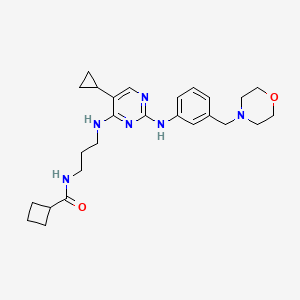

EPZ005687 is a potent and selective inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2), which is a catalytic subunit of the polycomb repressive complex 2 (PRC2). This enzyme is responsible for the methylation of histone H3 at lysine 27 (H3K27), a modification associated with gene silencing. This compound has shown significant potential in inhibiting EZH2 activity, making it a valuable tool in epigenetic research and cancer therapy .

Mechanism of Action

Target of Action

EPZ005687 is a potent and selective inhibitor of EZH2 . EZH2 is an enzymatic subunit of the polycomb repressive complex 2 (PRC2) that catalyzes the methylation of histone H3 lysine 27 (H3K27) . This compound inhibits EZH2 with a Ki of 24 nM, and has 50-fold selectivity against EZH1 and 500-fold selectivity against 15 other protein methyltransferases .

Mode of Action

This compound binds to the SAM pocket of the EZH2 SET domain . It is a SAM-competitive inhibitor of EZH2 . The compound shows concentration-dependent inhibition of PRC2 enzymatic activity with an IC50 value of 54±5 nM . It specifically inhibits H3K27 methylation in lymphoma cells .

Biochemical Pathways

The main function of EZH2 is to catalyze the methylation of H3 histone of H3K27Me3, which inhibits the transcription of target genes, such as tumor suppressor genes . EZH2 also forms complexes with transcriptions factors or directly binds to the promoters of target genes, leading to regulate gene transcriptions .

Pharmacokinetics

While this compound is a potent and selective inhibitor of EZH2, it has substandard pharmacokinetic properties that limit its clinical application .

Result of Action

This compound has a notable effect on the proliferation of the EZH2Y641F-bearing cell line . This compound induces an obvious apoptosis of U937 cells in a dose-dependent manner . It inhibits the proliferation of U937 cells but has a weak effect on the proliferation of NBMCD34+ cells . This compound induces G1 phase blocking and decreases the percentage of cells in S phase in U937 cells . In addition, this compound produces obvious depletion of H3K27 methylation in U937 cells, but hardly has an effect on the H3K27 methylation of NBMCD34+ cells .

Biochemical Analysis

Biochemical Properties

EPZ005687 inhibits EZH2 with a Ki of 24 nM, showing 500-fold and 50-fold greater selectivity than 15 other protein methyltransferases and closely related EZH1 respectively . It concentration-dependently inhibits the enzymatic activity of PRC2 with an IC50 of 54 nM through binding to the S-adenosylmethionine (SAM) pocket of the EZH2 SET domain .

Cellular Effects

This compound has been shown to reduce H3K27 methylation in a variety of lymphoma cells . It has a notable effect on the proliferation of the EZH2Y641F-bearing cell line . This compound decreases proliferation in mutant but not wild-type EZH2 lymphoma cells . It induces an obvious apoptosis of U937 cells in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of this compound involves its potent and selective inhibition of EZH2 . It binds to the S-adenosylmethionine (SAM) pocket of the EZH2 SET domain, thereby inhibiting the enzymatic activity of PRC2 . This results in a reduction of H3K27 methylation, a key process in the regulation of gene expression .

Metabolic Pathways

Given its role as an inhibitor of EZH2, it is likely involved in the pathway of histone methylation, specifically the methylation of H3K27 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EPZ005687 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indazole core, followed by the introduction of the cyclopentyl group and the morpholinomethylphenyl group. The final step involves the formation of the carboxamide linkage. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of large-scale reactors, continuous flow processes, and recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions: EPZ005687 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the indazole core and the carboxamide linkage. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, substitution reactions can lead to the formation of various derivatives with modified functional groups, while oxidation reactions can result in the formation of oxidized products .

Scientific Research Applications

EPZ005687 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of EZH2 in gene regulation and epigenetics. In biology, it is used to investigate the effects of EZH2 inhibition on cell proliferation, differentiation, and apoptosis. In medicine, this compound has shown promise as a potential therapeutic agent for the treatment of cancers with EZH2 mutations, such as non-Hodgkin lymphoma and prostate cancer. In industry, it is used in the development of new drugs and therapeutic strategies targeting epigenetic regulators .

Comparison with Similar Compounds

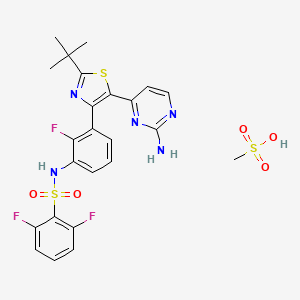

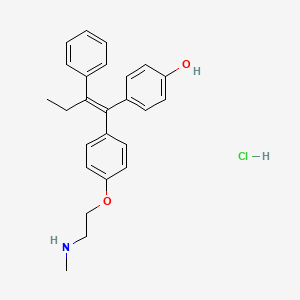

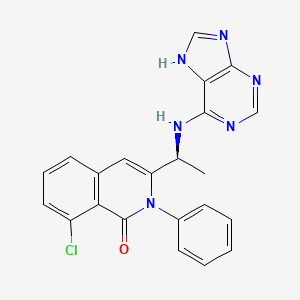

EPZ005687 is unique in its high selectivity and potency as an EZH2 inhibitor It has a 50-fold selectivity against the closely related enzyme enhancer of zeste homolog 1 (EZH1) and a 500-fold selectivity against other protein methyltransferasesOther similar compounds include GSK126, tazemetostat, and UNC1999, which also target EZH2 but differ in their selectivity, potency, and pharmacokinetic profiles .

Properties

IUPAC Name |

1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N5O3/c1-21-15-22(2)35-32(39)28(21)18-33-31(38)27-16-25(17-30-29(27)19-34-37(30)26-5-3-4-6-26)24-9-7-23(8-10-24)20-36-11-13-40-14-12-36/h7-10,15-17,19,26H,3-6,11-14,18,20H2,1-2H3,(H,33,38)(H,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIBZSZLMJDVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC=C(C=C4)CN5CCOCC5)C6CCCC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733849 | |

| Record name | 1-Cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-{4-[(morpholin-4-yl)methyl]phenyl}-1H-indazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396772-26-1 | |

| Record name | 1-Cyclopentyl-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-6-[4-(4-morpholinylmethyl)phenyl]-1H-indazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1396772-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EPZ-5687 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396772261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-{4-[(morpholin-4-yl)methyl]phenyl}-1H-indazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPZ-5687 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ4LD5KG1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.